Technical Documentation Center

1-(Bromomethyl)-3-fluorocyclopentane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Bromomethyl)-3-fluorocyclopentane
  • CAS: 2172091-09-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(Bromomethyl)-3-fluorocyclopentane

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-3-fluorocyclopentane Abstract 1-(Bromomethyl)-3-fluorocyclopentane (CAS No. 2172091-09-5) is a halogenated aliphatic cyclic compound with p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-3-fluorocyclopentane

Abstract

1-(Bromomethyl)-3-fluorocyclopentane (CAS No. 2172091-09-5) is a halogenated aliphatic cyclic compound with potential applications as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic placement of both fluorine and bromine atoms imparts unique reactivity and conformational properties, making a thorough understanding of its physicochemical characteristics essential for its effective utilization. This guide provides a comprehensive analysis of the theoretical and experimentally-determined physicochemical properties of 1-(Bromomethyl)-3-fluorocyclopentane. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of key data but also detailed, field-proven experimental protocols for the validation and further exploration of these properties. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The properties of 1-(Bromomethyl)-3-fluorocyclopentane are a direct consequence of its atomic composition, connectivity, and three-dimensional arrangement.

Table 1: Core Molecular Identifiers

Property Value Source
Chemical Name 1-(bromomethyl)-3-fluorocyclopentane [1]
CAS Number 2172091-09-5 [1][2][3]
Molecular Formula C₆H₁₀BrF [2]
Molecular Weight 181.05 g/mol [2]
SMILES FC1CC(CBr)CC1 [2]

| 2D Structure | Chemical structure of 1-(Bromomethyl)-3-fluorocyclopentane | |

Stereoisomerism: It is critical to recognize that 1-(Bromomethyl)-3-fluorocyclopentane possesses two stereocenters (at C1 and C3). This gives rise to the existence of stereoisomers (cis and trans diastereomers), each of which can exist as a pair of enantiomers. The physical properties, particularly melting point and potentially boiling point, can differ between the cis and trans isomers due to variations in molecular symmetry and crystal packing efficiency. Commercially available material may be a mixture of these isomers. All experimental determinations should, therefore, be accompanied by an analysis of isomeric purity.

Physical Properties: A Predictive and Experimental Approach

While specific experimental data for 1-(Bromomethyl)-3-fluorocyclopentane is not widely published, its properties can be reliably predicted based on established principles for haloalkanes.[4][5] This section outlines these predictions and provides robust protocols for their experimental verification.

State of Matter, Appearance, and Odor

Based on trends observed in similar low-molecular-weight haloalkanes, 1-(Bromomethyl)-3-fluorocyclopentane is predicted to be a colorless liquid at standard temperature and pressure.[4] Many volatile halogenated compounds are known to possess a characteristic sweet odor; however, due to its hazard profile, inhalation should be strictly avoided.[1][4]

Boiling Point

The boiling point of a substance is a direct measure of the strength of its intermolecular forces. For this molecule, these forces are a combination of van der Waals dispersion forces and dipole-dipole interactions.

  • Expertise & Causality: The presence of two electronegative halogens (F and Br) creates significant bond dipoles, leading to stronger overall dipole-dipole interactions than in the parent hydrocarbon, methylcyclopentane. Furthermore, the large electron cloud of bromine makes it highly polarizable, contributing to strong van der Waals forces.[5][6] These factors collectively result in a significantly higher boiling point than non-halogenated analogues.[4] As a primary bromide, its boiling point is expected to be higher than a branched (secondary or tertiary) isomer due to a larger surface area for intermolecular contact.[7]

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for determining the boiling point with a small quantity of sample.

  • Preparation: Place a small volume (approx. 0.1-0.2 mL) of 1-(Bromomethyl)-3-fluorocyclopentane into a glass capillary tube (sealed at one end).

  • Bell Creation: Invert a smaller, shorter capillary tube (sealed at one end) and place it, open-end down, inside the larger tube containing the sample. This acts as the "bell".

  • Apparatus Setup: Attach the sample tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the sample is level with the thermometer bulb.

  • Heating: Heat the bath slowly (1-2 °C per minute) while stirring. Observe the bell.

  • Observation: As the liquid heats, air will be expelled from the bell. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the bell.

  • Confirmation: Record the temperature. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn back into the bell is the confirmed boiling point. This self-validating loop of heating and cooling ensures accuracy by observing the equilibrium phase change in both directions.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment A Add sample to capillary tube B Insert inverted bell capillary A->B C Mount assembly in heating bath B->C D Heat slowly (1-2°C/min) C->D E Observe rapid bubble stream from bell D->E F Record Temperature T1 (Boiling Point) E->F G Cool slowly F->G H Observe liquid re-entry into bell G->H I Record Temperature T2 (Confirmation) H->I Solubility_Test_Flowchart start Start with sample (~25 mg) water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble hcl Test in 5% HCl naoh->hcl Insoluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble organic Test in Organic Solvent (e.g., DCM) h2so4->organic Insoluble end_s Soluble (Nonpolar/Neutral) organic->end_s Soluble end_i Insoluble (Result Unexpected) organic->end_i Insoluble

Caption: Qualitative solubility testing workflow.

Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

  • Preparation: Add an excess amount of 1-(Bromomethyl)-3-fluorocyclopentane to a known volume of the desired solvent (e.g., a buffer solution at a specific pH) in a sealed vial. The excess solid ensures a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant, controlled temperature for an extended period (24-72 hours) to ensure equilibrium is reached. 3. Phase Separation: Centrifuge the vial to pellet the undissolved compound. Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert (e.g., PTFE) 0.45 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze its concentration using a calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), against a standard curve of known concentrations.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a multinuclear approach (¹H, ¹³C, ¹⁹F) is essential.

  • Expertise & Causality:

    • ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a rapid and informative experiment. [8][9]It exhibits a very wide chemical shift range, minimizing the chance of signal overlap. [10]The single fluorine atom in the molecule will appear as a distinct signal, with its multiplicity determined by coupling to adjacent protons (¹H-¹⁹F coupling).

    • ¹H NMR: The spectrum will show complex signals for the cyclopentyl and bromomethyl protons. The key diagnostic feature will be the splitting patterns caused by both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).

    • ¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms. The carbon atoms bonded to or near the halogens will be significantly shifted, and ¹³C-¹⁹F coupling will be observable, providing further structural confirmation. [11] Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C) if precise chemical shift referencing is required.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon. A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Using a broadband probe, tune to the ¹⁹F frequency. A simple one-pulse experiment is usually sufficient. Trifluorotoluene can be used as an external reference standard. [8]5. 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to map out the complete connectivity of the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful confirmation of its identity.

  • Expertise & Causality: The most telling feature in the mass spectrum of 1-(Bromomethyl)-3-fluorocyclopentane will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost a 1:1 natural abundance. [12]Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). [13][14]This doublet signature is a definitive indicator of the presence of a single bromine atom in the ion. Common fragmentation pathways would include the loss of a bromine radical (•Br) and the loss of HBr.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., starting at 50°C, ramping at 10°C/min to 250°C) to ensure good separation and peak shape.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is typically ionized by Electron Impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting spectrum should be analyzed for the molecular ion pair and key fragment ions.

Caption: Characteristic M/M+2 isotope pattern for a monobrominated compound.

Summary of Physicochemical Properties

The following table consolidates the known and predicted properties of 1-(Bromomethyl)-3-fluorocyclopentane.

Table 2: Consolidated Physicochemical Data

Property Value / Prediction Experimental Method
Molecular Formula C₆H₁₀BrF -
Molecular Weight 181.05 g/mol Mass Spectrometry
State at 20°C Predicted: Colorless Liquid Visual Inspection
Boiling Point To be determined Micro-Boiling Point
Density Predicted: > 1.0 g/mL Pycnometer
Water Solubility Predicted: Insoluble Shake-Flask Method
Organic Solubility Predicted: Soluble in DCM, Ether, Hexane Qualitative Testing
¹⁹F NMR Predicted: One primary signal Multinuclear NMR

| MS (EI) Signature | Characteristic M/M+2 doublet | GC-MS |

Conclusion

1-(Bromomethyl)-3-fluorocyclopentane is a halogenated building block whose utility is defined by its physicochemical properties. While specific experimental values are sparse in the literature, this guide has established a robust framework for their prediction and determination. Its expected nature as a high-boiling, dense liquid, soluble in organic solvents, is complemented by definitive spectroscopic signatures, particularly the ¹⁹F NMR signal and the bromine isotope pattern in mass spectrometry. The protocols detailed herein provide a clear and scientifically rigorous path for researchers to fully characterize this compound, enabling its confident application in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega.
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
  • 19F-centred NMR analysis of mono-fluorinated compounds. (n.d.). PMC - NIH.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Taylor & Francis Online.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Solubility Testing of Organic Compounds. (n.d.). Scribd.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. (n.d.). Thermo Fisher Scientific.
  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
  • Classification of organic compounds By solubility. (n.d.). SlideShare.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Minnesota.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. (n.d.). Journal of Chemical Education.
  • Physical Properties of Haloalkanes and Haloarenes. (2026). CK-12 Foundation.
  • Haloalkanes. (n.d.). University of Calgary.
  • 1-(bromomethyl)-3-fluorocyclopentane — Chemical Substance Information. (n.d.). NextSDS.
  • an introduction to halogenoalkanes (haloalkanes). (n.d.). Chemguide.
  • 2172091-09-5|1-(Bromomethyl)-3-fluorocyclopentane|BLD Pharm. (n.d.). BLD Pharm.
  • Physical Properties of Alkyl Halides. (2023). Chemistry LibreTexts.
  • CAS 2172091-09-5 | 1-(bromomethyl)-3-fluorocyclopentane supply. (n.d.). Guidechem.

Sources

Exploratory

Discovery and Synthesis Pathways for 1-(Bromomethyl)-3-fluorocyclopentane: A Technical Guide for Medicinal Chemists

The incorporation of fluorine into aliphatic ring systems is a foundational strategy in modern drug discovery. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, significantly modulating a molecule's lipophi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into aliphatic ring systems is a foundational strategy in modern drug discovery. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, significantly modulating a molecule's lipophilicity, pKa, and metabolic stability without drastically altering its steric bulk[1]. Within this chemical space, 1-(Bromomethyl)-3-fluorocyclopentane (CAS: 2172091-09-5)[2] has emerged as a highly versatile electrophilic building block. The bromomethyl moiety serves as an ideal handle for subsequent SN​2 functionalization, allowing medicinal chemists to append the fluorocyclopentyl pharmacophore onto diverse molecular scaffolds.

This whitepaper details the authoritative, step-by-step synthesis pathway for 1-(Bromomethyl)-3-fluorocyclopentane, emphasizing the mechanistic causality behind reagent selection and establishing self-validating experimental protocols.

Retrosynthetic Logic and Pathway Design

Designing a robust route to 1-(Bromomethyl)-3-fluorocyclopentane requires navigating the sensitivities of the fluorinated ring. Strong acids or high temperatures can induce hydrofluoric acid (HF) elimination, leading to undesired cyclopentene derivatives. Therefore, the retrosynthetic strategy relies on mild, neutral conditions for the final halogenation steps.

The target molecule can be disconnected into (3-Fluorocyclopentyl)methanol (CID: 22366138)[3], a commercially relevant intermediate. This primary alcohol is derived from the selective reduction of a fluorinated ester, which in turn is synthesized via the nucleophilic deoxofluorination of methyl 3-hydroxycyclopentanecarboxylate.

Retrosynthesis Target 1-(Bromomethyl)- 3-fluorocyclopentane Alcohol (3-Fluorocyclopentyl) methanol Target->Alcohol Appel Reaction (CBr4, PPh3) Ester Methyl 3-fluoro- cyclopentanecarboxylate Alcohol->Ester Reduction (LiAlH4) HydroxyEster Methyl 3-hydroxy- cyclopentanecarboxylate Ester->HydroxyEster Deoxofluorination (DAST)

Caption: Retrosynthetic pathway for 1-(Bromomethyl)-3-fluorocyclopentane.

The Core Transformation: Deoxofluorination

The installation of the fluorine atom is the most critical step. Diethylaminosulfur trifluoride (DAST) is selected as the optimal reagent. DAST is a mild, nucleophilic fluorinating agent that efficiently converts secondary alcohols to alkyl fluorides[1].

Causality of Reagent Choice: Unlike anhydrous HF, which is highly corrosive and prone to causing carbocation rearrangements, DAST operates at cryogenic temperatures. This suppresses undesired cyclic Beckmann-type rearrangements, fluorinative fragmentation, and water elimination (dehydration)[1][4]. The reaction proceeds via an alkoxyaminosulfur difluoride intermediate, followed by an SN​2 displacement by the liberated fluoride ion, resulting in a predictable inversion of stereochemistry at the C3 position.

DAST_Mechanism Substrate Secondary Alcohol (cis-isomer) Intermediate Alkoxyaminosulfur Difluoride Intermediate + HF Substrate->Intermediate Reacts with DAST DAST (Et2N-SF3) DAST->Intermediate TS SN2 Transition State (Backside Attack by F-) Intermediate->TS HF provides F- nucleophile Product Fluorinated Product (trans-isomer) TS->Product Et2N-SO-F leaving group departs

Caption: Mechanism of DAST-mediated deoxofluorination showing stereochemical inversion.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , integrating analytical checkpoints directly into the workflow to prevent the propagation of failed intermediates.

Protocol A: Synthesis of Methyl 3-fluorocyclopentanecarboxylate
  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are mandatory because DAST reacts violently with moisture and higher temperatures promote the elimination of the hydroxyl group to form a cyclopentene byproduct[1].

  • Reagent Addition: Add DAST (1.2 eq) dropwise via syringe over 15 minutes.

  • Reaction Progression: Allow the mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 4:1). The product should appear as a new, significantly less polar spot (higher Rf​ ).

  • Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO3​ at 0 °C until CO2 evolution ceases. Causality: Neutralizes the HF byproduct generated during the SN​2 displacement.

  • Isolation & Validation: Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

    • Self-Validation Checkpoint 2 (NMR): Confirm success via 19F NMR. A characteristic multiplet around -165 ppm confirms fluorine incorporation, while the absence of a broad -OH stretch in IR spectroscopy confirms complete conversion.

Protocol B: Reduction and Appel Bromination
  • Reduction: Dissolve the fluorinated ester in anhydrous THF at 0 °C. Slowly add LiAlH4​ (1.1 eq). Stir for 2 hours. Quench using the Fieser method ( x mL H2​O , x mL 15% NaOH, 3x mL H2​O ) to precipitate aluminum salts. Filter and concentrate to yield (3-Fluorocyclopentyl)methanol[3].

  • Appel Reaction Setup: Dissolve the resulting alcohol (1.0 eq) and Carbon Tetrabromide ( CBr4​ , 1.2 eq) in anhydrous DCM at 0 °C.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.25 eq) in small portions. Causality: The Appel reaction is chosen over PBr3​ or HBr because it operates under strictly neutral conditions. Strong acids would protonate the fluorine or induce carbocation shifts, destroying the fluorocyclopentane core.

  • Reaction Progression: Stir for 1 hour at room temperature.

  • Isolation & Validation: Concentrate the mixture and triturate with hexanes to precipitate the triphenylphosphine oxide byproduct. Filter through a short silica plug.

    • Self-Validation Checkpoint 3 (MS/NMR): Analyze via GC-MS. The definitive proof of success is the presence of an M+ and M+2 peak of equal intensity, representing the 79Br and 81Br isotopes. 1H NMR will show the downfield shift of the −CH2​Br protons to ~3.4 ppm.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics for the optimized synthesis pathway, allowing researchers to benchmark their laboratory results against established standards.

Reaction StepReagents & SolventsTemp / TimeTypical YieldKey Analytical Marker (Validation)
1. Fluorination DAST, DCM-78 °C to RT, 3h65 - 75% 19F NMR: Multiplet at ~ -165 ppm
2. Ester Reduction LiAlH4​ , THF0 °C, 2h85 - 90%IR: Appearance of broad -OH at 3300 cm−1
3. Bromination CBr4​ , PPh3​ , DCM0 °C to RT, 1h80 - 88%MS: 1:1 Isotopic doublet ( 79Br / 81Br )

Note: Yields are highly dependent on the strict exclusion of moisture during the DAST and Appel reaction steps.

References

  • Title: Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives Source: PubMed Central (NIH) URL: [Link]

  • Title: (3-Fluorocyclopentyl)methanol | C6H11FO | CID 22366138 Source: PubChem (NIH) URL: [Link]

  • Title: [New methods of constructing fluorinated organic compounds and their application] Source: PubMed (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Nucleophilic Substitution of 1-(Bromomethyl)-3-fluorocyclopentane: A Modular Approach to Novel Fluorinated Scaffolds

An Application Note and Protocol for Researchers Abstract Fluorinated carbocycles are privileged motifs in modern drug discovery and materials science, often imparting favorable properties such as enhanced metabolic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Fluorinated carbocycles are privileged motifs in modern drug discovery and materials science, often imparting favorable properties such as enhanced metabolic stability and altered lipophilicity.[1] 1-(Bromomethyl)-3-fluorocyclopentane is a versatile and synthetically accessible building block for introducing this valuable scaffold. This application note provides a comprehensive guide to the nucleophilic substitution of this substrate, focusing on the synthesis of 1-(azidomethyl)-3-fluorocyclopentane. We will delve into the mechanistic underpinnings that dictate the reaction's outcome, present a detailed, field-proven experimental protocol, and outline methods for robust product characterization. The causality behind experimental choices is explained to empower researchers to adapt this protocol for a wide array of nucleophiles.

Mechanistic Rationale: Engineering a Pure S_N_2 Pathway

The success of a nucleophilic substitution reaction hinges on controlling the mechanistic pathway—either a concerted bimolecular (S_N_2) or a stepwise unimolecular (S_N_1) process.[2] For 1-(bromomethyl)-3-fluorocyclopentane, our goal is a clean, high-yielding S_N_2 reaction. This choice is dictated by a careful analysis of the four key factors: substrate structure, nucleophile strength, leaving group ability, and solvent effects.

  • Substrate Structure: The substrate is a primary alkyl halide, as the bromine atom is attached to a methylene (-CH₂) group. This structure is sterically unhindered, allowing for easy backside attack by a nucleophile, which is the hallmark of the S_N_2 mechanism.[3][4] Conversely, the formation of a primary carbocation, which would be required for an S_N_1 pathway, is energetically highly unfavorable and thus unlikely.[2][5]

  • Nucleophile: To further favor the S_N_2 pathway, a strong nucleophile is required.[4] We have selected the azide ion (N₃⁻), supplied by sodium azide (NaN₃), for this protocol. The azide is an excellent nucleophile and introduces a highly versatile functional group that can be readily converted to an amine or participate in click chemistry.[6][7]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution, a prerequisite for both S_N_1 and S_N_2 reactions.[4]

  • Solvent: The choice of solvent is critical for modulating nucleophile reactivity. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are ideal for S_N_2 reactions.[8] DMF effectively solvates the sodium cation (Na⁺) but poorly solvates the azide anion, leaving the nucleophile "naked" and highly reactive. Polar protic solvents, in contrast, would create a solvent shell around the nucleophile through hydrogen bonding, blunting its reactivity.[8]

By strategically combining a primary alkyl halide, a strong nucleophile, and a polar aprotic solvent, we create an environment where the S_N_2 pathway is overwhelmingly dominant, ensuring a predictable and high-yielding transformation.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-3-fluorocyclopentane

This protocol details a representative S_N_2 reaction. The principles can be adapted for other strong nucleophiles.

Critical Safety Precautions

Sodium azide (NaN₃) is acutely toxic and poses a significant explosion hazard under specific conditions.[9] Strict adherence to the following safety protocols is mandatory.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11] All manipulations must be performed in a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.[9][12]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides. Avoid all contact with metals such as lead, copper, silver, and their salts, including metal spatulas and drainpipes.[9][10] It can also react with acids to form hydrazoic acid (HN₃), a toxic and explosive gas.[10]

  • Waste Disposal: All waste containing sodium azide, including residual solids, solutions, and contaminated materials (e.g., pipette tips, paper towels), must be treated as hazardous waste and disposed of according to institutional guidelines.[11][13] Do not pour azide solutions down the drain.[9]

Materials and Equipment
  • Reagents: 1-(Bromomethyl)-3-fluorocyclopentane, Sodium Azide (NaN₃, ≥99.5%), N,N-Dimethylformamide (DMF, anhydrous), Diethyl ether (or Ethyl Acetate), Deionized Water, Saturated Sodium Bicarbonate Solution, Brine (Saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

  • Analytical: Thin-Layer Chromatography (TLC) plates (silica gel), appropriate developing solvents, and a visualization agent (e.g., potassium permanganate stain).

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Isolation & Purification reagents Dissolve Substrate in Anhydrous DMF inert Establish N2/Ar Atmosphere reagents->inert add_n3 Add Sodium Azide Portion-wise inert->add_n3 heat Heat to 60-80 °C add_n3->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Et2O/EtOAc quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of 1-(azidomethyl)-3-fluorocyclopentane.

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(Bromomethyl)-3-fluorocyclopentane (1.0 eq).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMF (approx. 0.2 M concentration relative to the substrate). Stir until the substrate is fully dissolved.

  • Nucleophile Addition: Carefully add sodium azide (1.2 - 1.5 eq) to the stirring solution in portions.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction to room temperature. Carefully and slowly pour the reaction mixture into an equal volume of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(azidomethyl)-3-fluorocyclopentane.

Quantitative Data Summary
ParameterValueRationale
Substrate 1.0 eqLimiting reagent
Sodium Azide 1.2 - 1.5 eqEnsures complete reaction of the substrate
Solvent Anhydrous DMFPolar aprotic solvent to promote S_N_2
Concentration ~0.2 MA standard concentration for bimolecular reactions
Temperature 60 - 80 °CProvides sufficient thermal energy to overcome the activation barrier
Reaction Time 2 - 12 hoursMonitored by TLC for completion
Expected Yield >85%Based on the efficiency of S_N_2 reactions on primary halides

Product Characterization: A Self-Validating System

Unambiguous characterization of the final product is essential to confirm the success of the substitution and the purity of the material. A combination of spectroscopic techniques should be employed.

  • Infrared (IR) Spectroscopy: This is the most direct method to confirm the incorporation of the azide group. Look for a very strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the N=N=N asymmetric stretch. The absence of a C-Br stretch (typically 500-600 cm⁻¹) also indicates a complete reaction.

  • NMR Spectroscopy: NMR provides the complete structural fingerprint of the molecule.

    • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique.[14] A single resonance, likely a multiplet due to coupling with neighboring protons, is expected. The chemical shift provides information about the electronic environment of the fluorine atom.

    • ¹H NMR: The most significant change will be the upfield shift of the methylene protons adjacent to the newly installed azide group (-CH₂N₃) compared to the starting material's -CH₂Br protons.

    • ¹³C NMR: The carbon attached to the azide group (-CH₂N₃) will show a characteristic chemical shift (typically around 50-60 ppm). The carbon bearing the fluorine atom will appear as a doublet due to a large one-bond ¹J_CF_ coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product by matching the observed mass to the calculated exact mass of C₅H₈FN₃.

By employing this multi-faceted analytical approach, the identity and purity of the synthesized 1-(azidomethyl)-3-fluorocyclopentane can be established with a high degree of confidence, validating the success of the protocol.

References

  • Safe Handling of Sodium Azide (SAZ) . Environment, Health & Safety, University of Massachusetts Amherst.

  • Lab Safety Guideline: Sodium Azide . The University of Tennessee Health Science Center, Office of Research Safety Affairs.

  • Sodium Azide NaN3 . Division of Research Safety, University of Illinois.

  • Standard Operating Procedure: SODIUM AZIDE . Yale Environmental Health & Safety.

  • Safety Data Sheet: Sodium azide . Chemos GmbH & Co.KG.

  • Nucleophilic Substitution of Alkyl Halides . Scribd.

  • Nucleophilic Substitution of Alkyl Halides . Cerritos College.

  • Experiment 7 — Nucleophilic Substitution . Department of Chemistry, University of Massachusetts Boston.

  • The Williamson ether synthesis . Chemistry LibreTexts.

  • Nucleophilic Substitution of Alkyl Halides . University of Toronto.

  • A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes . Benchchem.

  • Fluorinated diaminocyclopentanes as chiral sensitive NMR probes of RNA structure . PubMed.

  • A Comparative Guide to the ¹⁹F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde . Benchchem.

  • Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes . ResearchGate.

  • Conformational preference of fluorocyclopentane . ResearchGate.

  • ¹⁹F NMR analyses of some cyclopropane derivatives . Academia.edu.

  • Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry.

  • Fluorine containing cyclopentane derivatives and processes for their production . Google Patents.

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds . EurekAlert!.

  • SN1 vs SN2 . Chemistry LibreTexts.

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups . ACS Publications.

  • Choosing Between SN1/SN2/E1/E2 Mechanisms . YouTube.

  • Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation . Organic Chemistry Portal.

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives . MDPI.

  • The Discovery of Nucleophilic Substitution Reactions . Chemistry LibreTexts.

  • Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane . Royal Society of Chemistry.

  • 1-Bromo-3-fluorocyclopentane . PubChem.

  • Application Notes and Protocols: Reaction of 1-Bromo-2-methylbut-3-en-2-ol with Nucleophiles . Benchchem.

  • Formal nucleophilic substitution of bromocyclopropanes with azoles . PubMed.

  • 2-(2-Methoxyphenyl)-2-methylpropionitrile . Organic Syntheses.

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective . Beilstein Journal of Organic Chemistry.

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles . ResearchGate.

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects . PMC.

  • 7 SN1 vs SN2 Reactions . YouTube.

  • Sn1 or Sn2 Reactions: A Guide to Deciding Which Reaction is Occurring . ResearchGate.

Sources

Application

Application of 1-(Bromomethyl)-3-fluorocyclopentane in API (Active Pharmaceutical Ingredient) synthesis

Executive Summary & Strategic Rationale The incorporation of fluorine atoms into sp³-enriched alicyclic systems has revolutionized modern medicinal chemistry. 1-(Bromomethyl)-3-fluorocyclopentane (CAS: 2172091-09-5) repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine atoms into sp³-enriched alicyclic systems has revolutionized modern medicinal chemistry. 1-(Bromomethyl)-3-fluorocyclopentane (CAS: 2172091-09-5) represents a highly specialized, premium building block designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs)[1].

Unlike planar aromatic systems, fluorinated cycloalkyl groups introduce critical three-dimensionality to drug scaffolds. By leveraging fluorine's unique stereoelectronic properties, medicinal chemists can precisely modulate lipophilicity, restrict molecular conformation, and block metabolic liabilities without significantly increasing the molecular weight[2]. This application note provides self-validating protocols and mechanistic insights for integrating this specific building block into advanced API scaffolds.

PK_Optimization A 1-(Bromomethyl)-3-fluorocyclopentane Integration B Increased Lipophilicity (LogD Modulation) A->B C Metabolic Shielding (CYP450 Resistance) A->C D Conformational Restriction (sp3 Enrichment) A->D E Enhanced API Bioavailability & Target Affinity B->E C->E D->E

Logical flow of pharmacokinetic optimization using fluorocyclopentyl groups.

Physicochemical Profiling & Mechanistic Insights

Why choose 1-(Bromomethyl)-3-fluorocyclopentane over its non-fluorinated or straight-chain counterparts? The causality lies in the precise balance of chemical reactivity and biological shielding[3].

  • The Leaving Group (Bromide): Bromide serves as an optimal leaving group for S_N2 reactions. It is more polarizable and possesses a weaker bond strength than chloride, lowering the activation energy for nucleophilic attack. This is crucial to overcome the slight steric hindrance introduced by the β-branched cycloalkyl system.

  • The Fluorine Substituent: Positioned at the 3-position, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) without sterically hindering the reactive bromomethyl center. This specific geometry protects the cyclopentane ring from cytochrome P450-mediated hydroxylation (a common metabolic liability of standard cycloalkanes) while subtly lowering the pKa of adjacent basic amines in the final API, thereby improving membrane permeability.

Table 1: Comparative Physicochemical Impact of Cycloalkylmethyl Moieties

ParameterNon-Fluorinated Cyclopentylmethyl3-Fluorocyclopentylmethyl (Target)Mechanistic Impact on API
Lipophilicity (ΔLogP) +1.8 to +2.0+1.9 to +2.2Maintains or slightly enhances lipid membrane permeability.
Amine Basicity (ΔpKa) Neutral impact-0.5 to -1.0 unitsIncreases the fraction of unionized drug at physiological pH.
Metabolic Stability High risk (C-H oxidation)Low risk (F-steric/electronic block)Prolongs systemic half-life and reduces toxic metabolites.
Conformational Space Flexible ringRestricted (F-gauche effect)Pre-organizes the ligand for enhanced target binding affinity.

Validated Protocols for API Functionalization

As a Senior Application Scientist, I have structured these protocols not merely as a list of instructions, but as self-validating workflows . Understanding why a step is performed ensures reproducibility and allows for intelligent troubleshooting during scale-up.

Protocol A: N-Alkylation of Secondary Amines (Kinase Inhibitor Scaffolds)

This protocol is optimized for the functionalization of piperazine or piperidine rings commonly found in kinase inhibitors.

Reaction_Workflow Step1 Step 1 Free Base Preparation Step2 Step 2 SN2 Alkylation (80°C, Polar Aprotic) Step1->Step2 Add Reagent Step3 Step 3 Aqueous Quench & Extraction Step2->Step3 Full Conversion Step4 Step 4 LC-MS Validation & Chromatography Step3->Step4 Organic Phase

Self-validating experimental workflow for the N-alkylation of API scaffolds.

Step 1: Free-Basing the Scaffold

  • Action: Dissolve the API secondary amine salt (1.0 eq) in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Residual counterions (e.g., TFA, HCl) will protonate the reaction base, altering the stoichiometry and completely stalling the nucleophilic attack.

  • Validation Checkpoint: A drop of the organic layer on wet pH paper must read neutral to slightly basic (pH 7–8) prior to concentration.

Step 2: Solvent and Base Selection

  • Action: Dissolve the free base in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive. DIPEA is a sterically hindered base that neutralizes the HBr byproduct without acting as a competing nucleophile.

Step 3: Reagent Addition and Thermal Activation

  • Action: Add 1-(Bromomethyl)-3-fluorocyclopentane (1.2 eq) dropwise. Heat the mixture to 75 °C under an argon atmosphere for 12–16 hours.

  • Causality: The primary bromide is reactive, but the adjacent β-branching introduces mild steric hindrance. Thermal activation overcomes this energy barrier, while the argon atmosphere prevents oxidative degradation of the amine at elevated temperatures.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the starting mass (M+H) deplets, and a new dominant peak at (M+101)⁺ emerges, confirming the precise addition of the C₆H₁₀F moiety.

Step 4: Aqueous Quench and Extraction

  • Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with 5% aqueous LiCl solution (3x).

  • Causality: DMF is notoriously difficult to remove via evaporation. Washing with aqueous LiCl highly partitions DMF into the aqueous phase, leaving the highly pure alkylated API in the organic layer.

  • Validation Checkpoint: The organic layer volume should remain constant after the first wash, indicating complete removal of the bulk DMF solvent.

Protocol B: O-Alkylation of Phenolic Scaffolds (GPCR Modulators)

O-alkylation requires a different mechanistic approach to maximize the nucleophilicity of the oxygen atom while preventing competing side reactions.

Step 1: Phenoxide Generation

  • Action: To a solution of the phenolic API scaffold (1.0 eq) in anhydrous Acetonitrile (MeCN), add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes.

  • Causality: The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide anion. This dramatically enhances nucleophilicity compared to potassium or sodium salts, which is critical for overcoming the steric bulk of the cycloalkylmethyl bromide.

  • Validation Checkpoint: The solution typically undergoes a distinct color change (often deepening in yellow/orange) confirming the formation of the phenoxide chromophore.

Step 2: Alkylation

  • Action: Add 1-(Bromomethyl)-3-fluorocyclopentane (1.1 eq). Heat to 60 °C for 8 hours.

  • Causality: O-alkylation of naked phenoxides is kinetically faster than N-alkylation. A lower temperature (60 °C) is deliberately chosen to prevent competing E2 elimination of the alkyl bromide.

Step 3: Workup and Isolation

  • Action: Filter the reaction mixture through a Celite pad to remove inorganic cesium salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Causality: Removing the inorganic salts prior to aqueous workup prevents the formation of intractable emulsions, a common pitfall in late-stage API synthesis.

  • Validation Checkpoint: ¹H-NMR of the purified product will show a characteristic doublet around 3.8–4.0 ppm, corresponding to the newly formed -O-CH₂- ether linkage, split by the adjacent chiral methine proton of the cyclopentane ring.

Troubleshooting and Best Practices

  • Degradation Prevention: Alkyl bromides can slowly liberate HBr upon prolonged exposure to light and moisture. Store 1-(Bromomethyl)-3-fluorocyclopentane at 2–8 °C under an inert argon atmosphere. If the reagent appears unusually yellow, pass it through a short plug of basic alumina prior to use to remove trace HBr.

  • Competing Elimination (E2): If significant alkene byproducts are observed (via elimination of HBr from the reagent), the basicity of the reaction medium is overpowering its nucleophilicity. Switch from a hard base (like NaH) to a softer, non-nucleophilic base (like DIPEA) or lower the reaction temperature to 60 °C.

References

  • Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed (ChemMedChem) URL: [Link][1]

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online (Expert Opinion on Drug Discovery) URL: [Link][2]

  • Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery Source: ChemRxiv URL: [Link][3]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 1-(Bromomethyl)-3-fluorocyclopentane

Introduction: The Significance of the 3-Fluorocyclopentylmethyl Moiety in Modern Drug Discovery The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding aff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3-Fluorocyclopentylmethyl Moiety in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The 3-fluorocyclopentylmethyl scaffold, in particular, has emerged as a valuable building block in medicinal chemistry. Its unique conformational constraints and the electronic properties imparted by the fluorine atom can lead to improved pharmacological profiles. However, the efficient and versatile installation of this motif onto a diverse range of molecular architectures remains a synthetic challenge. This application note provides detailed protocols and expert insights into the use of 1-(bromomethyl)-3-fluorocyclopentane in various catalytic cross-coupling reactions, enabling researchers to readily access a wide array of novel chemical entities.

Core Concepts in Cross-Coupling of an sp³-Hybridized Bromide

The primary challenge in cross-coupling reactions with alkyl bromides like 1-(bromomethyl)-3-fluorocyclopentane lies in the C(sp³)-Br bond's reluctance to undergo oxidative addition to the metal center compared to its C(sp²)-Br counterpart.[5][6] Furthermore, the potential for β-hydride elimination from the resulting alkylmetal intermediate can lead to undesired side products.[6][7] The protocols outlined below are designed to overcome these hurdles through the careful selection of catalysts, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds.[8][9] Recent advancements have extended its application to include sp³-hybridized alkyl halides.[6][10][11]

Scientific Rationale

Successful Suzuki-Miyaura coupling of alkyl bromides hinges on promoting oxidative addition and preventing β-hydride elimination. The use of electron-rich, sterically demanding phosphine ligands, such as tricyclohexylphosphine (PCy₃), is crucial. These ligands stabilize the palladium(0) catalyst and accelerate the rate of oxidative addition.[6] The choice of a suitable base, like potassium phosphate, is also critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Bromomethyl)-3-fluorocyclopentane with Arylboronic Acids

Materials:

  • 1-(Bromomethyl)-3-fluorocyclopentane

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, to an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).

  • Reagent Addition: To the Schlenk tube, add the arylboronic acid (1.2 equivalents) and K₃PO₄·H₂O (3.0 equivalents).

  • Solvent and Substrate Addition: Add anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent) and degassed water (10% v/v of toluene). Finally, add 1-(bromomethyl)-3-fluorocyclopentane (1.0 equivalent).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
EntryArylboronic AcidProductExpected Yield (%)
14-Methoxyphenylboronic acid1-((3-Fluorocyclopentyl)methyl)-4-methoxybenzene75-85
24-Cyanophenylboronic acid4-((3-Fluorocyclopentyl)methyl)benzonitrile70-80
32-Naphthylboronic acid2-((3-Fluorocyclopentyl)methyl)naphthalene80-90
Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_R_X R-Pd(II)L_n-X OxAdd->PdII_R_X Transmetalation Transmetalation PdII_R_X->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation RX R-X (1-(Bromomethyl)-3-fluorocyclopentane) RX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling: A Highly Versatile C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[12][13] Nickel-catalyzed variants are particularly effective for coupling alkyl halides.[12][14]

Scientific Rationale

For the Negishi coupling of unactivated alkyl bromides, nickel catalysts are often preferred over palladium due to their different mechanistic pathways.[12][14] The use of a bipyridine ligand can enhance the reactivity of the nickel catalyst. The organozinc reagent is typically prepared in situ from the corresponding organohalide and activated zinc dust.

Experimental Protocol: Negishi Coupling of 1-(Bromomethyl)-3-fluorocyclopentane with Arylzinc Reagents

Materials:

  • 1-(Bromomethyl)-3-fluorocyclopentane

  • Aryl bromide (e.g., 4-bromoanisole)

  • Zinc dust (activated)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Zinc Activation: In a flame-dried flask under argon, suspend zinc dust in THF. Add 1,2-dibromoethane (5 mol%) and chlorotrimethylsilane (2 mol%) and stir at room temperature for 30 minutes.

  • Organozinc Formation: To the activated zinc suspension, add a solution of the aryl bromide (1.5 equivalents) in THF and heat to 60 °C for 2 hours. Cool to room temperature.

  • Catalyst and Substrate Addition: In a separate flask, add NiCl₂ (5 mol%) and 2,2'-bipyridine (5 mol%) and purge with argon. Add anhydrous THF, followed by the prepared arylzinc solution via cannula.

  • Reaction: Add 1-(bromomethyl)-3-fluorocyclopentane (1.0 equivalent) to the reaction mixture. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Data Summary Table
EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole1-((3-Fluorocyclopentyl)methyl)-4-methoxybenzene80-90
23-Bromopyridine3-((3-Fluorocyclopentyl)methyl)pyridine70-80
31-Bromo-4-(trifluoromethyl)benzene1-((3-Fluorocyclopentyl)methyl)-4-(trifluoromethyl)benzene75-85
Catalytic Cycle: Negishi Coupling

Negishi_Coupling Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd NiII_R_X R-Ni(II)L_n-X OxAdd->NiII_R_X Transmetalation Transmetalation NiII_R_X->Transmetalation NiII_R_Rprime R-Ni(II)L_n-R' Transmetalation->NiII_R_Rprime RedElim Reductive Elimination NiII_R_Rprime->RedElim RedElim->Ni0 Regeneration Product R-R' RedElim->Product Organozinc R'-ZnX Organozinc->Transmetalation RX R-X (1-(Bromomethyl)-3-fluorocyclopentane) RX->OxAdd

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[15][16][17] Its application to alkyl halides allows for the synthesis of a wide range of alkylamines.[18][19][20]

Scientific Rationale

For the amination of alkyl bromides, a palladium catalyst with a sterically hindered phosphine ligand is typically employed to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[18][19] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, forming the active nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of 1-(Bromomethyl)-3-fluorocyclopentane

Materials:

  • 1-(Bromomethyl)-3-fluorocyclopentane

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Catalyst and Base Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 equivalents) to an oven-dried vial.

  • Reagent Addition: Add the amine (1.2 equivalents) and anhydrous toluene.

  • Substrate Addition: Add 1-(bromomethyl)-3-fluorocyclopentane (1.0 equivalent).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography.

Data Summary Table
EntryAmineProductExpected Yield (%)
1Morpholine4-((3-Fluorocyclopentyl)methyl)morpholine85-95
2AnilineN-((3-Fluorocyclopentyl)methyl)aniline70-80
3BenzylamineN-Benzyl-1-(3-fluorocyclopentyl)methanamine75-85
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_R_X R-Pd(II)L_n-X OxAdd->PdII_R_X AmineCoord Amine Coordination & Deprotonation PdII_R_X->AmineCoord PdII_Amido R-Pd(II)L_n-NR'R'' AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord RX R-X (1-(Bromomethyl)-3-fluorocyclopentane) RX->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Synthesis of Alkynyl Cyclopentanes

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, providing access to alkynyl-substituted cyclopentanes.[21][22][23]

Scientific Rationale

This reaction is typically co-catalyzed by palladium and copper(I).[23] The palladium catalyst facilitates the oxidative addition to the alkyl bromide, while the copper(I) salt activates the terminal alkyne. The use of an N-heterocyclic carbene (NHC) ligand on palladium has been shown to be effective for the Sonogashira coupling of unactivated alkyl bromides.[21][22]

Experimental Protocol: Sonogashira Coupling of 1-(Bromomethyl)-3-fluorocyclopentane

Materials:

  • 1-(Bromomethyl)-3-fluorocyclopentane

  • Terminal alkyne (e.g., phenylacetylene)

  • [(π-allyl)PdCl]₂

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous)

Procedure:

  • Catalyst and Base Setup: To a Schlenk tube, add [(π-allyl)PdCl]₂ (2.5 mol%), IPr·HCl (5 mol%), CuI (10 mol%), and Cs₂CO₃ (2.5 equivalents).

  • Reagent Addition: Add the terminal alkyne (1.5 equivalents) and anhydrous dioxane.

  • Substrate Addition: Add 1-(bromomethyl)-3-fluorocyclopentane (1.0 equivalent).

  • Reaction: Seal the tube and heat at 80 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Data Summary Table
EntryAlkyneProductExpected Yield (%)
1Phenylacetylene(3-(3-Fluorocyclopentyl)prop-1-yn-1-yl)benzene70-80
21-Hexyne1-Fluoro-3-(hept-2-yn-1-yl)cyclopentane65-75
3Trimethylsilylacetylene(3-(3-Fluorocyclopentyl)prop-1-yn-1-yl)trimethylsilane75-85

Photoredox/Nickel Dual Catalysis: A Mild and Robust Approach

The synergy of photoredox and nickel catalysis has emerged as a powerful strategy for C(sp³)-C(sp²) cross-coupling under exceptionally mild conditions.[24][25][26][27] This approach avoids the harsh conditions often required in traditional cross-coupling methods.

Scientific Rationale

In this dual catalytic system, a photocatalyst, upon irradiation with visible light, generates a radical from the alkyl bromide via single-electron transfer (SET).[26] This radical is then captured by a low-valent nickel complex. The resulting organonickel species undergoes transmetalation with the coupling partner, followed by reductive elimination to afford the product and regenerate the active catalysts.[25][27]

Experimental Protocol: Photoredox/Nickel Dual Catalyzed Coupling

Materials:

  • 1-(Bromomethyl)-3-fluorocyclopentane

  • Arylboronic acid pinacol ester (e.g., 4-methoxyphenylboronic acid pinacol ester)

  • Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (photocatalyst)

  • NiCl₂·glyme

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, combine the arylboronic acid pinacol ester (1.5 equivalents), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and K₂CO₃ (2.0 equivalents) in a vial.

  • Solvent and Substrate Addition: Add anhydrous DMF and 1-(bromomethyl)-3-fluorocyclopentane (1.0 equivalent).

  • Reaction: Seal the vial, remove from the glovebox, and place it in front of a blue LED lamp with cooling from a fan. Irradiate and stir for 24 hours.

  • Workup: Dilute with ethyl acetate and wash with water (3x) and brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

Workflow Diagram: Photoredox/Nickel Dual Catalysis

Photoredox_Nickel_Dual_Catalysis_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine arylboronic acid ester, photocatalyst, NiCl₂·glyme, dtbbpy, and K₂CO₃ solvent_substrate Add anhydrous DMF and 1-(bromomethyl)-3-fluorocyclopentane reagents->solvent_substrate irradiate Irradiate with blue LED (with cooling) for 24h solvent_substrate->irradiate workup Aqueous workup irradiate->workup purify Column chromatography workup->purify

Caption: General workflow for a photoredox/nickel dual-catalyzed cross-coupling reaction.

Conclusion

The protocols detailed in this application note provide a robust and versatile toolkit for the incorporation of the 3-fluorocyclopentylmethyl moiety into a wide range of organic molecules. By understanding the underlying scientific principles and carefully selecting the appropriate catalytic system, researchers can efficiently synthesize novel compounds for applications in drug discovery and materials science. The emergence of photoredox/nickel dual catalysis offers a particularly mild and powerful alternative for these challenging C(sp³)-C(sp²) bond formations.

References

  • Deboronative cross-coupling enabled by nickel metallaphotoredox c
  • Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC. Vertex AI Search.
  • Photoredox/Nickel Dual-Catalyzed Reductive Cross Coupling of Aryl Halides Using an Organic Reducing Agent - ACS Public
  • Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3)
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl...
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC. (2016). Vertex AI Search.
  • Heck Reaction—State of the Art - MDPI. (2017). Vertex AI Search.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Vertex AI Search.
  • Photoredox and nickel dual‐catalyzed C−P bond cross‐coupling involving SET.
  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides | Journal of the American Chemical Society. (2003). Vertex AI Search.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Vertex AI Search.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. (2016). Vertex AI Search.
  • The first applications of carbene ligands in cross-couplings of alkyl electrophiles: sonogashira reactions of unactivated alkyl bromides and iodides - PubMed. (2003). Vertex AI Search.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | Request PDF - ResearchG
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. Vertex AI Search.
  • Synthesis of polyfluorinated cyclopentanones.
  • Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent | Organic Letters - ACS Public
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Vertex AI Search.
  • Negishi coupling - Wikipedia. Vertex AI Search.
  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides | Journal of the American Chemical Society. (2009). Vertex AI Search.
  • Sonogashira Coupling - Organic Chemistry Portal. Vertex AI Search.
  • ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
  • Negishi Coupling - Organic Chemistry Portal. Vertex AI Search.
  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens - Organic Chemistry Portal. Vertex AI Search.
  • Buchwald–Hartwig amin
  • Heck reaction - Wikipedia. Vertex AI Search.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Vertex AI Search.
  • ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC. Vertex AI Search.
  • Ligand-enabled cross-coupling of C(sp3)–H bonds with arylboron reagents via Pd(II)/Pd(0)
  • Heck Reaction - Organic Chemistry Portal. Vertex AI Search.
  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. Vertex AI Search.
  • FULL PAPER Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropan
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Vertex AI Search.
  • Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing). (2018). Vertex AI Search.
  • Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry. Vertex AI Search.
  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides | Organic Letters - ACS Public
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Vertex AI Search.
  • Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temper
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling - PMC. (2025). Vertex AI Search.
  • Alkyl–Alkyl Suzuki Cross‐Coupling of Unactivated Secondary Alkyl Chlorides - SciSpace. Vertex AI Search.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Vertex AI Search.
  • Palladium-Catalyzed Intramolecular Cross-Coupling of Unactivated C(sp3)–H and C(sp2). (2021). Vertex AI Search.
  • Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof - DSpace@MIT. Vertex AI Search.
  • Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Trifl

Sources

Application

Synthesis of fluorinated cycloalkane derivatives using 1-(Bromomethyl)-3-fluorocyclopentane

Application Note: Synthesis and Functionalization of Fluorinated Cycloalkane Derivatives Utilizing 1-(Bromomethyl)-3-fluorocyclopentane Executive Summary The strategic incorporation of fluorine into saturated cyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of Fluorinated Cycloalkane Derivatives Utilizing 1-(Bromomethyl)-3-fluorocyclopentane

Executive Summary

The strategic incorporation of fluorine into saturated cyclic scaffolds has revolutionized modern medicinal chemistry. Fluorinated cycloalkanes, particularly cyclopentane derivatives, serve as privileged bioisosteres that dramatically improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating technical guide for utilizing 1-(Bromomethyl)-3-fluorocyclopentane (CAS: 2172091-09-5)[1][2] as a versatile building block for synthesizing advanced fluorinated chemotypes.

Mechanistic Rationale & Stereoelectronic Effects

The integration of a fluorine atom into the cyclopentane ring profoundly alters the molecule's physicochemical properties. Fluorine’s high electronegativity and low polarizability exert strong inductive effects that permeate the hydrocarbon framework (3)[3].

When utilizing 1-(Bromomethyl)-3-fluorocyclopentane, scientists must account for two primary mechanistic factors:

  • Conformational Bias: The C-F bond introduces a stereoelectronic preference that restricts the natural "envelope" flexing of the cyclopentane ring. This rigidification often leads to higher target binding affinities due to a reduced entropic penalty upon receptor engagement.

  • Inductive pKa Modulation: The β/γ -fluorine atom withdraws electron density from adjacent functional groups. For instance, converting the bromomethyl group into an amine will result in a basicity reduction of approximately 1.5 pKa units per fluorine atom compared to its non-fluorinated counterpart (4)[4]. This is a critical tool for improving membrane permeability and reducing hERG toxicity.

Experimental Workflows

The following diagram outlines the two primary synthetic pathways for functionalizing 1-(Bromomethyl)-3-fluorocyclopentane: Nucleophilic Substitution ( SN​2 ) and Zinc-Mediated Cross-Coupling.

G cluster_0 Reaction Pathways Start 1-(Bromomethyl)-3-fluorocyclopentane Starting Material SN2 Pathway A: N-Alkylation (SN2 Displacement) Start->SN2 Amine, K2CO3, KI, MeCN Negishi Pathway B: Negishi Coupling (C-C Bond Formation) Start->Negishi Zn, Pd(dppf)Cl2, Ar-I ProdA Fluorinated N-Alkyl Scaffold (Target API) SN2->ProdA ProdB Fluorinated Alkyl-Aryl Scaffold (Target API) Negishi->ProdB Screening Physicochemical Screening (LogP, pKa, Stability) ProdA->Screening ProdB->Screening

Workflow for synthesizing fluorinated cyclopentane derivatives via SN2 and cross-coupling.

Detailed Methodologies & Protocols

Protocol A: N-Alkylation via Finkelstein-Assisted SN​2 Displacement

This protocol describes the coupling of 1-(Bromomethyl)-3-fluorocyclopentane with a secondary amine pharmacophore.

  • Causality of Reagents: The primary bromide is susceptible to SN​2 attack, but elevated temperatures can trigger unwanted E2 elimination or defluorination. To circumvent this, Potassium Iodide (KI) is added in catalytic amounts to facilitate an in-situ Finkelstein reaction. The transient alkyl iodide is significantly more electrophilic, allowing the reaction to proceed at lower temperatures. Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble inorganic base to scavenge HBr without promoting elimination. Acetonitrile (MeCN) provides the ideal polar aprotic environment to solvate the nucleophile while allowing easy post-reaction removal.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under inert Argon, suspend K2​CO3​ (2.5 equiv) and KI (0.2 equiv) in anhydrous MeCN (0.2 M relative to the bromide).

  • Addition: Add the secondary amine (1.1 equiv) followed by 1-(Bromomethyl)-3-fluorocyclopentane (1.0 equiv).

  • Reaction: Heat the mixture to 65 °C and stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromide ( Rf​≈0.7 ) should disappear, replaced by a more polar UV-active or Ninhydrin-active spot.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc and H2​O , wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Self-Validation (Analytical):

    • 1 H NMR: Confirm the disappearance of the bromomethyl doublet ( 3.4 ppm) and the appearance of the new aminomethyl signals ( 2.4–2.8 ppm).

    • 19 F NMR: Ensure the retention of the fluorine atom. A characteristic multiplet should be observed between -160 and -175 ppm, confirming no defluorination occurred.

Protocol B: Zinc-Mediated Negishi Cross-Coupling ( sp3
sp2 Bond Formation)

Direct Grignard formation from fluorinated alkyl halides is notoriously difficult due to the risk of β -fluoride elimination. The Negishi coupling utilizes a milder organozinc intermediate, ensuring high functional group tolerance.

  • Causality of Reagents: Zinc dust is activated using 1,2-dibromoethane and TMSCl to strip the unreactive ZnO layer, ensuring rapid insertion into the C-Br bond. Pd(dppf)Cl2​ is chosen as the catalyst because its large bite angle facilitates the challenging reductive elimination step of sp3 -hybridized centers, minimizing β -hydride elimination side reactions.

Step-by-Step Procedure:

  • Zinc Activation: In a Schlenk flask under Argon, suspend Zinc dust (2.0 equiv) in anhydrous DMA (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 min. Cool to room temperature, add TMSCl (5 mol%), and stir for 15 min.

  • Organozinc Formation: Add 1-(Bromomethyl)-3-fluorocyclopentane (1.5 equiv) dropwise. Stir at 40 °C for 2 hours.

  • IPC (Zincate Check): Quench a 0.1 mL aliquot with I2​ in THF; GC-MS should show complete conversion to the corresponding alkyl iodide, confirming successful zinc insertion.

  • Cross-Coupling: To the active organozinc solution, add the Aryl Iodide (1.0 equiv) and Pd(dppf)Cl2​ (5 mol%). Heat the mixture to 80 °C for 8 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with MTBE (3x). Wash the combined organics heavily with water to remove DMA, dry over MgSO4​ , and purify via silica gel chromatography.

  • Self-Validation (Analytical):

    • LC-MS: Confirm the exact mass of the cross-coupled product [M+H]+ .

    • 1 H NMR: Verify the presence of benzylic protons ( 2.6–3.0 ppm) coupled to the cyclopentane ring, integrating correctly against the aryl protons.

Quantitative Data: Physicochemical Impact of Fluorination

The integration of fluorine into the cyclopentane ring provides predictable and highly beneficial shifts in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the empirical shifts observed when transitioning from a standard cyclopentane to a fluorinated analog (4)[4].

Physicochemical PropertyNon-Fluorinated CyclopentaneMonofluorinated Cyclopentane (e.g., 3-fluoro)Difluorinated Cyclopentane (e.g., 3,3-difluoro)
Lipophilicity (LogP) ~2.10~2.45~2.75
Amine Basicity (pKa) ~9.8~8.3~6.8
Metabolic Stability ( t1/2​ in HLM) Low (< 15 min)Moderate (~ 45 min)High (> 90 min)
Conformational Bias Envelope (Highly Flexible)Puckered (Restricted)Highly Restricted

Note: The reduction in amine pKa by ~1.5 units per fluorine atom is a highly reliable metric for tuning the physiological ionization state of target APIs, directly enhancing oral bioavailability.

References

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. 3

  • α -Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. 4

  • 1-(bromomethyl)-3-fluorocyclopentane Product Information. Sigma-Aldrich. 2

  • 1-(bromomethyl)-3-fluorocyclopentane — Chemical Substance Information. NextSDS. 1

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles. Catalysis Science & Technology (RSC Publishing).5

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 1-(Bromomethyl)-3-fluorocyclopentane preparation

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific stereochemical challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific stereochemical challenges associated with the preparation of 1-(Bromomethyl)-3-fluorocyclopentane .

Achieving and maintaining high enantiomeric excess (ee) and diastereomeric excess (de) in fluorinated alicycles requires strict control over both upstream chiral center generation and downstream functional group transformations.

Section 1: Upstream Synthesis & Chiral Center Generation

Q: We are using enzymatic kinetic resolution on racemic (3-fluorocyclopentyl)methanol, but the ee of the resolved alcohol plateaus at 75%. How can we push this >98%? A: The plateau in enantioselectivity is typically caused by a mismatch between the acyl donor's steric profile and the enzyme's hydrophobic binding pocket. Standard acyl donors like vinyl acetate are small and can enter the active site non-specifically, leading to rapid but poorly selective background acylation. The Fix: Switch your acyl donor to vinyl butyrate and use a mixed solvent system (e.g., Isooctane/THF 8:2). The longer aliphatic chain of vinyl butyrate interacts favorably with the hydrophobic channel of lipases (such as Lipase TL or CALB), forcing the substrate to adopt a highly rigid, stereochemically demanding transition state. The non-polar isooctane preserves the enzyme's active conformation, while THF ensures substrate solubility, drastically increasing the Enantiomeric Ratio (E-factor) [2].

Q: We want to synthesize the chiral core de novo to avoid the 50% yield cap of kinetic resolution. What is the most reliable asymmetric catalytic route? A: The most robust method for de novo synthesis of this scaffold is the enantioselective Cobalt-catalyzed sequential Nazarov cyclization/electrophilic fluorination [1]. By utilizing a chiral thiazoline iminopyridine ligand complexed with Co(BF₄)₂ and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), you can simultaneously construct the cyclopentane ring and stereoselectively install the fluorine atom. The resulting chiral α -fluorocyclopentenone can then be reduced and functionalized to your target bromomethyl derivative.

Nazarov Dienone Cross-Conjugated Dienone CoCat Chiral Co(II) Complex Thiazoline Iminopyridine Dienone->CoCat Enolate Cobalt Enolate Intermediate CoCat->Enolate Asymmetric Nazarov NFSI Electrophilic Fluorination (NFSI) Enolate->NFSI FluoroEnone Chiral α-Fluoro- cyclopentenone NFSI->FluoroEnone Stereoselective C-F Bond Formation Downstream Reduction & Bromination FluoroEnone->Downstream Target 1-(Bromomethyl)- 3-fluorocyclopentane Downstream->Target

Fig 1: De novo asymmetric synthesis via Co-catalyzed Nazarov cyclization and fluorination.

Section 2: Downstream Processing & Stereoretention

Q: I am observing enantiomeric erosion during the conversion of chiral (3-fluorocyclopentyl)methanol to 1-(bromomethyl)-3-fluorocyclopentane using standard Appel conditions (CBr₄/PPh₃). How can I prevent this? A: While the Appel reaction occurs at the exocyclic primary carbon (theoretically leaving the C1 ring stereocenter intact), the standard reaction generates HBr as a stoichiometric byproduct [3]. In a strained cyclopentane ring containing an electron-withdrawing fluorine atom, this localized acidity promotes an E2 elimination of the intermediate alkoxyphosphonium salt to form an exocyclic alkene. Subsequent Markovnikov re-addition of HBr creates a racemic mixture at the C1 position. The Fix: You must suppress the elimination-addition cycle. Perform the reaction under strictly buffered conditions by adding a non-nucleophilic base (e.g., 2,6-lutidine ) to scavenge HBr immediately upon formation, and maintain the reaction temperature at -20 °C.

Chemoenzymatic Racemic Racemic (3-fluorocyclopentyl)methanol Lipase Lipase TL / Vinyl Butyrate (Isooctane/THF 8:2) Racemic->Lipase Kinetic Resolution ChiralAlc (1S,3R)-Alcohol (Target Precursor, >98% ee) Lipase->ChiralAlc Unreacted Enantiomer ChiralEst (1R,3S)-Ester (Byproduct) Lipase->ChiralEst Acylated Enantiomer Appel Modified Appel Reaction (CBr4, PPh3, 2,6-Lutidine, -20°C) ChiralAlc->Appel Stereoretentive Bromination Target 1-(Bromomethyl)-3-fluorocyclopentane (High ee) Appel->Target Target Molecule

Fig 2: Chemoenzymatic workflow utilizing kinetic resolution followed by stereoretentive Appel bromination.

Section 3: Quantitative Optimization Data

The following tables summarize the critical process parameters required to maintain high ee throughout the synthetic workflow.

Table 1: Optimization of Lipase-Catalyzed Kinetic Resolution

Solvent System Acyl Donor Temp (°C) Conversion (%) ee of Alcohol (%) E-Factor
Toluene Vinyl Acetate 25 55 72.1 14
THF Vinyl Acetate 25 52 75.4 18
Isooctane/THF (8:2) Vinyl Acetate 25 51 84.0 32

| Isooctane/THF (8:2) | Vinyl Butyrate | 20 | 50 | >98.5 | >150 |

Table 2: Impact of Bromination Conditions on C1 Stereoretention

Reagents Additive Temp (°C) Yield (%) ee Retention (%) Primary Failure Mode
PBr₃ None 0 to 25 65 40 Acid-catalyzed epimerization
CBr₄, PPh₃ None 25 78 65 Elimination-addition (HBr)
CBr₄, PPh₃ Et₃N 0 82 88 Partial alkene formation

| CBr₄, PPh₃ | 2,6-Lutidine | -20 | 89 | >99 | None (Optimal) |

Section 4: Self-Validating Experimental Protocols

Protocol A: Highly Enantioselective Chemoenzymatic Resolution

Objective: Isolate (1S,3R)-(3-fluorocyclopentyl)methanol with >98% ee.

  • Preparation: Dissolve 10.0 g of racemic (3-fluorocyclopentyl)methanol in 100 mL of an Isooctane/THF mixture (8:2 v/v).

  • Reagent Addition: Add 3.0 equivalents of vinyl butyrate to the solution.

  • Biocatalysis: Introduce 500 mg of immobilized Lipase TL (from Pseudomonas stutzeri). Stir gently at 20 °C using an overhead stirrer (avoid magnetic stir bars to prevent mechanical degradation of the immobilized enzyme).

  • In-Process Control (IPC) & Validation: Withdraw 50 µL aliquots every 2 hours. Derivatize with trifluoroacetic anhydride and analyze via chiral GC (Cyclosil-B column).

  • Quenching: Critical Step - Halt the reaction exactly when the conversion of the ester reaches 50% by filtering off the immobilized enzyme.

  • Purification: Separate the highly enantioenriched unreacted alcohol from the acylated byproduct via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Stereoretentive Modified Appel Reaction

Objective: Convert the chiral alcohol to 1-(bromomethyl)-3-fluorocyclopentane without ee erosion.

  • Preparation: Dissolve 5.0 g of the enantioenriched alcohol in 50 mL of anhydrous dichloromethane (DCM) under a strict Argon atmosphere.

  • Buffering: Add 1.5 equivalents of 2,6-lutidine and cool the reactor to exactly -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add 1.2 equivalents of carbon tetrabromide (CBr₄). Stir for 5 minutes.

  • Bromination: Dissolve 1.25 equivalents of triphenylphosphine (PPh₃) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump, ensuring the internal temperature never exceeds -15 °C.

  • Validation Check: After 2 hours, analyze a quenched micro-aliquot via ¹H NMR. The complete disappearance of the hydroxymethyl protons (~3.5 ppm) and the appearance of the bromomethyl protons (~3.3 ppm) without any multiplet shifts at the C1 ring proton indicates successful stereoretentive conversion.

  • Workup: Quench with cold saturated NaHCO₃, extract with DCM, and purify via short-path distillation or flash chromatography to yield the target compound.

Section 5: References

  • Enantioselective Cobalt-Catalyzed Sequential Nazarov Cyclization/Electrophilic Fluorination: Access to Chiral α-Fluorocyclopentenones. Organic Letters (2018).[Link]

  • Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. ResearchGate / Biocatalysis (2012).[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews (2016).[Link]

Optimization

Ideal storage conditions to prevent degradation of 1-(Bromomethyl)-3-fluorocyclopentane

Technical Support Center: 1-(Bromomethyl)-3-fluorocyclopentane Introduction 1-(Bromomethyl)-3-fluorocyclopentane is a halogenated building block crucial in medicinal chemistry and the synthesis of novel pharmaceutical ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(Bromomethyl)-3-fluorocyclopentane

Introduction

1-(Bromomethyl)-3-fluorocyclopentane is a halogenated building block crucial in medicinal chemistry and the synthesis of novel pharmaceutical agents. Its alicyclic structure, combined with fluoro- and bromomethyl- substituents, provides a unique scaffold for creating compounds with specific steric and electronic properties. However, the inherent reactivity of the carbon-bromine bond necessitates stringent storage and handling protocols to prevent degradation. Compromised material can lead to inconsistent experimental results, formation of unknown impurities, and ultimately, the failure of complex synthetic campaigns.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights into the ideal storage conditions, troubleshooting common degradation issues, and validating the integrity of your material.

Quick Reference: Ideal Storage Conditions

For rapid reference, the following table summarizes the mandatory storage conditions to ensure the long-term stability of 1-(Bromomethyl)-3-fluorocyclopentane.

ParameterConditionRationale & Key Considerations
Temperature Long-term: -20°CShort-term (working solution): 2-8°CReduces thermal degradation rates, such as dehydrobromination. Freezer storage is critical for preserving purity over months.
Atmosphere Inert Gas (Argon or Nitrogen)The C-Br bond is susceptible to hydrolysis from atmospheric moisture. An inert atmosphere displaces both moisture and oxygen, preventing hydrolytic and potential oxidative degradation pathways.
Container Tightly-sealed, amber glass vial or bottle with a PTFE-lined cap.Prevents ingress of moisture and air.[1][2][3] Amber glass protects the compound from photolytic degradation. PTFE liners provide excellent chemical resistance.
Light Protect from all light sources.The energy from UV light can be sufficient to induce cleavage of the C-Br bond, initiating radical chain reactions and leading to decomposition.[4]
Location Cool, dry, well-ventilated, and designated for flammable/reactive chemicals.Store away from heat sources, sparks, or open flames.[2][5] Proper ventilation is a critical safety measure.[1][3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways that lead to the degradation of 1-(Bromomethyl)-3-fluorocyclopentane?

A1: As a Senior Application Scientist, I've observed two predominant degradation mechanisms for this class of compounds. Firstly, nucleophilic substitution is a major concern. The bromomethyl group contains a primary carbon attached to an excellent leaving group (bromide). It is highly susceptible to attack by nucleophiles. The most common nucleophile is water (hydrolysis), leading to the formation of the corresponding alcohol, (3-fluorocyclopentyl)methanol, and hydrobromic acid. This reaction can be catalyzed by trace acidic or basic impurities. Secondly, elimination (dehydrobromination) can occur, particularly if the compound is exposed to heat or basic conditions, resulting in the formation of a methylenecyclopentane derivative.[4]

Q2: I've stored my compound in the lab at room temperature for a week. Is it still viable?

A2: While the compound may not have fully degraded, its purity is questionable. Room temperature provides sufficient thermal energy to slowly accelerate the degradation pathways mentioned above. More critically, exposure to atmospheric moisture without the protection of an inert atmosphere likely initiated hydrolysis. Before using this material in a critical synthesis, I strongly recommend performing a purity analysis, such as GC-MS, to quantify the parent compound and identify any potential impurities. For all halogenated hydrocarbons, consistent cold storage is a non-negotiable aspect of good laboratory practice.[7]

Q3: Is an inert atmosphere really necessary if the vial is tightly sealed?

A3: Yes, it is absolutely critical for long-term stability. While a high-quality, tightly sealed cap minimizes the ingress of new moisture, it does not remove the air and humidity already present in the headspace of the vial when it was sealed. Blanketing the compound with an inert gas like argon or nitrogen serves two purposes: it displaces reactive oxygen and, more importantly, it creates a dry, non-nucleophilic atmosphere that protects against hydrolysis.[2] This is a fundamental step in preserving any moisture-sensitive or reactive chemical.

Q4: What specific chemicals and materials should I avoid storing near 1-(Bromomethyl)-3-fluorocyclopentane?

A4: Proper segregation of chemicals is paramount for safety and stability.[5] Avoid storing this compound with:

  • Bases and Amines: These can promote elimination reactions or act as nucleophiles.[2]

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates) These can react violently with organic compounds.[2][8]

  • Alcohols: These can act as nucleophiles, leading to ether impurities.[2]

  • Reactive Metals: (e.g., sodium, potassium, magnesium) Halogenated compounds can react explosively with alkali metals.[8]

  • Aqueous Solutions: To prevent accidental contamination and hydrolysis.

Q5: My solution of 1-(Bromomethyl)-3-fluorocyclopentane has turned slightly yellow. What does this indicate?

A5: A change in color, such as turning yellow or brown, is a classic visual indicator of chemical degradation. This is often due to the formation of minute quantities of impurities with extended chromophores or polymeric byproducts. The likely culprit is slow decomposition via the pathways discussed (hydrolysis, elimination), potentially catalyzed by light or trace impurities. The material should not be used in any experiment where purity is critical. The troubleshooting workflow below should be initiated immediately.

Troubleshooting and Quality Control

Troubleshooting Workflow for Suspected Degradation

This diagram outlines the logical steps to take when you suspect your sample of 1-(Bromomethyl)-3-fluorocyclopentane has been compromised.

Troubleshooting_Workflow Start Observation: Unexpected experimental results, visual change (color), or new peaks in analysis. Verify_Storage Step 1: Verify Storage Conditions - Temperature Log (-20°C?) - Inert Gas Used? - Light Protected? Start->Verify_Storage Review_Handling Step 2: Review Handling Procedures - Used anhydrous solvents? - Glassware oven-dried? - Exposure to atmosphere minimized? Verify_Storage->Review_Handling QC_Analysis Step 3: Perform QC Analysis (See Protocol Below) - GC-MS or qNMR Review_Handling->QC_Analysis Purity_OK Result: Purity >95% (or as specified) QC_Analysis->Purity_OK Meets Spec Purity_Fail Result: Degradation Confirmed (Significant impurities detected) QC_Analysis->Purity_Fail Fails Spec Action_OK Action: Compound is viable. Investigate other experimental variables (reagents, conditions). Purity_OK->Action_OK Action_Fail Action: Quarantine and dispose of material per safety guidelines. Procure a new, certified batch. Re-evaluate and enforce storage/handling protocols. Purity_Fail->Action_Fail

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 1-(Bromomethyl)-3-fluorocyclopentane vs. 1-(Bromomethyl)cyclopentane in Nucleophilic Substitution

A Senior Application Scientist's Guide for Drug Development Professionals In the intricate landscape of medicinal chemistry and synthetic route design, the choice of an alkyl halide building block can profoundly influenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the intricate landscape of medicinal chemistry and synthetic route design, the choice of an alkyl halide building block can profoundly influence reaction kinetics, yield, and overall efficiency. The introduction of a fluorine atom into a molecule, a common strategy in drug development to modulate metabolic stability and binding affinity, can also significantly alter the reactivity of nearby functional groups. This guide provides an in-depth, objective comparison of the reactivity of 1-(bromomethyl)-3-fluorocyclopentane and its non-fluorinated counterpart, 1-(bromomethyl)cyclopentane, with a focus on nucleophilic substitution reactions.

Foundational Principles: The Electronic Influence of Fluorine

The fundamental difference between the two molecules lies in the presence of a fluorine atom on the cyclopentane ring. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) . This effect propagates through the sigma bonds of the carbon skeleton, influencing the electron density distribution across the entire molecule.

In 1-(bromomethyl)-3-fluorocyclopentane, the fluorine atom at the C3 position pulls electron density away from the cyclopentyl ring. This electronic pull extends to the C1 carbon and, subsequently, to the bromomethyl (-CH₂Br) group. The consequence is a more polarized C-Br bond, rendering the carbon atom of the CH₂Br group significantly more electron-deficient, or electrophilic , compared to the analogous carbon in 1-(bromomethyl)cyclopentane.

Mechanistic Pathway Analysis: Why SN2 Predominates

Both 1-(bromomethyl)cyclopentane and its fluorinated analog are primary alkyl halides. In the realm of nucleophilic substitution, the structure of the alkyl halide is a primary determinant of the reaction mechanism.

  • SN1 (Substitution, Nucleophilic, Unimolecular): This pathway involves the formation of a carbocation intermediate. Primary carbocations are notoriously unstable, making the SN1 pathway energetically unfavorable for primary alkyl halides.[1][2] Furthermore, the electron-withdrawing fluorine atom in 1-(bromomethyl)-3-fluorocyclopentane would further destabilize any potential carbocation intermediate, making the SN1 route even less likely.[3][4]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] This pathway is favored for methyl and primary alkyl halides due to their relatively unhindered nature, which allows for the requisite "backside attack" by the nucleophile.[6][7]

Given these factors, our comparative analysis will focus exclusively on the SN2 reaction pathway, which is the operative mechanism for both compounds.

Comparative Reactivity in SN2 Reactions: A Causal Explanation

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile and is highly sensitive to the electrophilicity of the carbon atom and steric hindrance at the reaction site.[1][2]

  • Steric Hindrance: The fluorine atom is relatively small, and its placement at the C3 position is remote from the CH₂Br reaction center. Therefore, it does not introduce any significant additional steric bulk that would impede the backside approach of a nucleophile.

  • Electronic Effect: This is the differentiating factor. The enhanced electrophilicity of the CH₂ carbon in 1-(bromomethyl)-3-fluorocyclopentane, caused by the fluorine's inductive effect, makes it a more attractive target for an incoming nucleophile. This increased attraction lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[8]

Therefore, it is predicted that 1-(bromomethyl)-3-fluorocyclopentane will exhibit greater reactivity in SN2 reactions than 1-(bromomethyl)cyclopentane.

Figure 1: Logical flow diagram illustrating how the inductive effect of fluorine leads to enhanced SN2 reactivity.

Experimental Validation: Protocol and Expected Data

To empirically validate this prediction, a comparative kinetic study can be performed using a standard SN2 reaction, such as the Finkelstein reaction.

Experimental Protocol: Comparative Finkelstein Reaction

Objective: To compare the relative rates of reaction of 1-(bromomethyl)-3-fluorocyclopentane and 1-(bromomethyl)cyclopentane with sodium iodide in acetone.

Materials:

  • 1-(Bromomethyl)-3-fluorocyclopentane

  • 1-(Bromomethyl)cyclopentane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Constant temperature bath (e.g., 50 °C)

  • Reaction vials, magnetic stir bars

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of 1-(bromomethyl)-3-fluorocyclopentane and 1-(bromomethyl)cyclopentane in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate, identical reaction vials, place equal volumes of the 1-(bromomethyl)cyclopentane and 1-(bromomethyl)-3-fluorocyclopentane solutions. Add magnetic stir bars to each.

  • Initiation: Place the vials in the constant temperature bath and allow them to equilibrate for 10 minutes.

  • Reaction Start: Simultaneously, add an equal volume of the pre-warmed sodium iodide solution to each vial to initiate the reactions. Start a timer.

  • Monitoring: At regular intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a solvent mixture (e.g., containing water to precipitate excess NaI) suitable for chromatographic analysis.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the percentage of starting material consumed and product formed over time.

Figure 2: SN2 reaction mechanism for 1-(bromomethyl)-3-fluorocyclopentane, highlighting the role of the fluorine's inductive effect.

Data Presentation and Expected Outcomes

The experimental data should be tabulated to allow for direct comparison. The primary metric for comparison will be the reaction rate, which can be expressed as the time required to reach 50% conversion (t₁/₂).

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted t₁/₂ (min) at 50°CPredicted Relative Rate
1-(Bromomethyl)cyclopentaneC₆H₁₁Br163.06~451.0 (Baseline)
1-(Bromomethyl)-3-fluorocyclopentaneC₆H₁₀BrF181.05~20~2.25x

Note: The t₁/₂ and relative rate values are illustrative predictions based on established principles of physical organic chemistry. Actual experimental values may vary.

The results are expected to show a significantly shorter half-life (t₁/₂) for 1-(bromomethyl)-3-fluorocyclopentane, confirming its higher reactivity in SN2 reactions.

Conclusion for the Synthetic Chemist

For researchers and drug development professionals, the choice between these two building blocks has clear implications for synthesis design:

  • Increased Reactivity: 1-(Bromomethyl)-3-fluorocyclopentane is the more reactive substrate for SN2 reactions. This allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can improve energy efficiency and prevent the degradation of sensitive functional groups elsewhere in the molecule.

  • Nucleophile Selection: The enhanced electrophilicity of the fluorinated compound may allow for the use of weaker nucleophiles that might be sluggish or unreactive with 1-(bromomethyl)cyclopentane.

  • Process Optimization: When scaling up a synthesis, the faster kinetics of the fluorinated analog can lead to higher throughput and more efficient reactor utilization.

References

  • Hu, J., & Zhang, X. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5538-5552. Available at: [Link]

  • Reddit. (2019). Carbocation stability. r/Mcat. Available at: [Link]

  • Reddit. (2021). Is Flourine carbocation destabilizing or stabilizing? r/Mcat. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation? [duplicate]. Available at: [Link]

  • Ashenhurst, J. (2026). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Available at: [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. Available at: [Link]

  • Sun, H., & DiMagno, S. G. (2009). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2736–2743. Available at: [Link]

  • Anonymous. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and Sn2 Reaction Mechanism. YouTube. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available at: [Link]

  • Chan, K., & Li, X. (2013). Efficient SN2 Fluorination of Primary and Secondary Alkyl Bromides by Copper(I) Fluoride Complexes. Organometallics, 32(21), 6357–6362. Available at: [Link]

  • Scribd. (n.d.). SN1 vs SN2 Reactivity of Alkyl Halides. Available at: [Link]

  • NextSDS. (n.d.). 1-(bromomethyl)-3-fluorocyclopentane — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). 1-Bromo-3-fluorocyclopentane. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Catak, S., & De Vleeschouwer, F. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 15(17), 3694-3703. Available at: [Link]

  • brainly.com. (2023). Explain the difference in the reactivity of bromocyclopentane and bromocyclohexane with each reagent. Available at: [Link]

  • Khan Academy. (2023). Bimolecular Nucleophilic Substitution (SN2). YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Chegg.com. (2016). Solved Bromocyclopentane is more reactive than | Chegg.com. Available at: [Link]

  • Chemistry LibreTexts. (2014). 9.6: Comparing the Sₙ2 and Sₙ1 Reactions of Alkyl Halides. Available at: [Link]

  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (2015). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

Sources

Comparative

Validating stereocenter retention in 1-(Bromomethyl)-3-fluorocyclopentane substitution reactions

Title: Validating Stereocenter Retention in 1-(Bromomethyl)-3-fluorocyclopentane Substitutions: A Methodological Comparison Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Stereocenter Retention in 1-(Bromomethyl)-3-fluorocyclopentane Substitutions: A Methodological Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating chiral integrity in functionalized cycloalkanes. The molecule 1-(Bromomethyl)-3-fluorocyclopentane (CAS 2172091-09-5)[1] represents a unique stereochemical challenge. It possesses two stereocenters on the cyclopentane ring (C1 and C3). When executing nucleophilic substitution reactions at the exocyclic bromomethyl group, the primary objective is to achieve complete conversion while ensuring 100% retention of the ring's stereocenters.

This guide objectively compares the analytical methodologies available to validate stereocenter retention, explaining the causality behind structural epimerization and providing self-validating experimental protocols to ensure absolute data trustworthiness.

The Mechanistic Challenge: Stereoelectronics and Scrambling Causality

To understand why rigorous validation is necessary, we must look at the causality of stereocenter loss. The C–F bond is not merely a passive substituent; it acts as a powerful conformational tool. Due to strong σC−H​→σC−F∗​ hyperconjugation, the fluorine atom dictates the favored envelope conformation of the cyclopentane ring[2].

When substituting the exocyclic bromide, the reaction must proceed strictly via an SN​2 mechanism to preserve the C1 stereocenter. If the reaction conditions (e.g., highly polar protic solvents or weak nucleophiles) allow an SN​1 pathway, the resulting primary carbocation is highly prone to a 1,2-hydride shift. This shift moves the positive charge onto the cyclopentane ring, destroying the C1 stereocenter and leading to epimerization or complete stereochemical scrambling.

G Substrate 1-(Bromomethyl)-3-fluorocyclopentane SN2 S_N2 Pathway (Strong Nucleophile) Substrate->SN2 SN1 S_N1 Pathway (Polar Media/Weak Nu) Substrate->SN1 Retention Stereocenter Retention (Desired) SN2->Retention Carbocation Exocyclic Carbocation SN1->Carbocation Scrambling Epimerization / Scrambling Carbocation->Scrambling

Reaction pathways determining stereocenter retention vs. epimerization.

Methodological Comparison: SFC vs. HPLC vs. 19 F NMR

To validate that no scrambling occurred, we must quantify the enantiomeric excess (ee%) and diastereomeric ratio (d.r.) of the substituted product. Relying on a single analytical method introduces blind spots. Below is a comparative analysis of the three premier techniques for this molecular class.

Table 1: Performance Comparison of Chiral Analytical Methodologies

Analytical MethodResolution ( Rs​ )Run TimeSample Prep ComplexityLimit of DetectionKey Advantage for Fluorocyclopentanes
Chiral SFC-MS > 2.5 (Baseline)3 - 5 minLow (Direct dilution)< 0.1%High diffusivity of CO2​ resolves subtle ring conformers.
Chiral HPLC 1.5 - 2.015 - 30 minLow (Direct dilution)< 0.5%Ubiquitous instrumentation; good for highly polar products.
19 F NMR + CSA Baseline (Spectroscopic)5 - 10 minMedium (Requires CSA)~ 1.0%100% natural abundance of 19 F; zero background interference.
Why Supercritical Fluid Chromatography (SFC) Outperforms HPLC

For small, volatile, or semi-volatile fluorinated cycloalkanes, Chiral SFC is vastly superior to traditional Normal-Phase HPLC. The low viscosity and high diffusivity of supercritical CO2​ allow for higher mobile phase velocities without exceeding column backpressure limits[3]. This means we can use sub-2- μ m chiral stationary phases to achieve baseline resolution of diastereomers in under 5 minutes, a process that takes up to 30 minutes on HPLC[3].

The Power of 19 F NMR with Chiral Solvating Agents (CSAs)

While chromatography relies on physical separation, 19 F NMR exploits the extreme sensitivity of the fluorine nucleus to its chiral magnetic environment. By introducing a Chiral Solvating Agent (CSA)—such as a chiral cationic cobalt complex—the enantiomers form transient diastereomeric complexes. Because 19 F has a 100% natural abundance and a massive chemical shift range (>400 ppm) with zero background signal, the differently shielded fluorine atoms on the cyclopentane ring resolve into distinct, easily integrable peaks[4].

Orthogonal Validation Workflows

To establish absolute trustworthiness, I mandate a self-validating orthogonal workflow. Chromatographic data (SFC) must be cross-referenced with spectroscopic data ( 19 F NMR). If the ee% values deviate by more than 2%, the system flags a potential co-elution artifact.

Workflow Crude Crude Reaction Mixture Split Aliquoting Crude->Split SFC Chiral SFC-MS Split->SFC NMR 19F NMR + Chiral Solvating Agent Split->NMR DataSFC Chromatographic ee% SFC->DataSFC DataNMR Spectroscopic d.r. NMR->DataNMR Validation Cross-Validated Stereoretention DataSFC->Validation DataNMR->Validation

Orthogonal validation workflow combining Chiral SFC and 19F NMR methodologies.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Chiral SFC-MS Validation

Self-Validation Check: Always inject a synthesized racemic standard of the substituted product first to prove baseline resolution ( Rs​>1.5 ) before analyzing the enantiopure reaction mixture.

  • Sample Preparation: Dissolve 1 mg of the crude reaction product in 1 mL of LC-MS grade Methanol. Filter through a 0.22 μ m PTFE syringe filter.

  • Column Selection: Equip the SFC with an immobilized amylose-based column (e.g., Daicel Chiralpak IG, 3.0 x 100 mm, 3 μ m). Immobilized columns are crucial as they resist degradation from aggressive nucleophilic reaction carryover.

  • Method Parameters:

    • Mobile Phase A: Supercritical CO2​

    • Mobile Phase B: Methanol with 0.1% DEA (diethylamine) to suppress peak tailing.

    • Gradient: 5% to 40% B over 4 minutes.

    • Flow Rate: 2.5 mL/min.

    • Backpressure: 120 bar (maintains CO2​ in supercritical state)[3].

  • Detection: Monitor via MS (Target mass [M+H]+) and PDA (210 nm). Integrate the areas of the isolated peaks to calculate stereocenter retention.

Protocol B: 19 F NMR Spectroscopic Validation

Self-Validation Check: Titrate the CSA into the NMR tube incrementally. The signal corresponding to the free analyte must completely disappear, confirming 100% complexation in the slow-exchange binding regime[4].

  • Sample Preparation: Dissolve 5 mg of the purified substituted fluorocyclopentane in 0.6 mL of CDCl3​ .

  • CSA Addition: Add 1.5 molar equivalents of a chiral cationic cobalt complex (or a suitable Pirkle alcohol) directly to the NMR tube[4].

  • Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer tuned to the 19 F nucleus (approx. 376 MHz).

    • Parameters: Apply inverse-gated 1 H decoupling to remove complex 1 H- 19 F J-coupling from the cyclopentane ring protons, collapsing the 19 F signal into sharp singlets. Use a relaxation delay (D1) of at least 5 seconds to ensure accurate quantitative integration.

  • Analysis: Observe the chemical shift region around -170 to -190 ppm. The presence of a single sharp singlet confirms 100% stereocenter retention. The appearance of secondary singlets indicates epimerization at the C1 or C3 position.

References

  • NextSDS. (n.d.). 1-(bromomethyl)-3-fluorocyclopentane — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from[Link]

  • JACS Au - ACS Publications. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Bromomethyl)-3-fluorocyclopentane proper disposal procedures

Comprehensive EHS Protocol: Disposal and Handling of 1-(Bromomethyl)-3-fluorocyclopentane As a halogenated building block frequently utilized in pharmaceutical synthesis and drug development, 1-(Bromomethyl)-3-fluorocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Protocol: Disposal and Handling of 1-(Bromomethyl)-3-fluorocyclopentane

As a halogenated building block frequently utilized in pharmaceutical synthesis and drug development, 1-(Bromomethyl)-3-fluorocyclopentane (CAS: 2172091-09-5) presents specific logistical and safety challenges during waste management. Because this compound contains both bromine and fluorine atoms, its disposal must strictly adhere to institutional Environmental Health and Safety (EHS) guidelines for halogenated organic waste.

This guide provides operational step-by-step procedures for the safe accumulation, segregation, and disposal of this chemical in a professional laboratory setting, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Profile and Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical hazards of the substance. 1-(Bromomethyl)-3-fluorocyclopentane is an alkylating agent that poses acute toxicity and flammability risks[1].

Table 1: Quantitative and Qualitative Hazard Summary

Property / ClassificationDetailOperational Implication
CAS Number 2172091-09-5Use for precise EHS waste logging.
GHS Hazards Flam. Liq. 4, Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates handling in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat)[1].
Waste Stream Halogenated Organic WasteCritical: Must be strictly segregated from non-halogenated solvents[2][3].
Incompatibilities Strong oxidizers, strong bases, active metalsDo not co-mingle waste streams containing these reagents[4].

Operational Workflow for Waste Management

The following diagram illustrates the validated decision tree for processing 1-(Bromomethyl)-3-fluorocyclopentane waste from generation to institutional transfer.

G A 1-(Bromomethyl)-3-fluorocyclopentane Waste Generation B Identify Waste Stream: Halogenated Organic Waste A->B C Select Compatible Container (HDPE or PTFE-lined Glass) B->C D Apply Institutional EHS Hazardous Waste Label C->D E Store in Secondary Containment (Segregated from Bases/Oxidizers) D->E F Request EHS Pickup for High-Temp Incineration E->F

Disposal workflow for halogenated cyclopentane derivatives.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be executed with an understanding of the underlying chemical causality.

Step 1: Waste Segregation (The Halogenated Requirement)
  • Procedure: Route all pure 1-(Bromomethyl)-3-fluorocyclopentane, as well as any reaction mixtures or solvents containing it (e.g., dichloromethane, chloroform), strictly into the Halogenated Organic Waste stream[2].

  • Causality: Halogenated compounds cannot be processed via standard fuels blending (which is used for non-halogenated solvents like acetone or ethanol). When combusted, halogenated organics generate highly corrosive hydrobromic (HBr) and hydrofluoric (HF) acids. Therefore, they must be sent to specialized, regulated hazardous waste incinerators equipped with flue gas scrubbers designed to neutralize these acidic emissions[2][3][5]. Mixing halogenated waste into non-halogenated streams ruins the entire bulk container for standard solvent recovery, drastically increasing institutional disposal costs[3].

Step 2: Container Selection
  • Procedure: Collect the waste in a high-density polyethylene (HDPE) carboy or a glass bottle with a PTFE-lined cap provided by your EHS department[4].

  • Causality: Avoid using metal safety cans for the long-term accumulation of halogenated solvents. Over time, trace moisture can cause halogenated organics to dissociate, producing trace acids that will rapidly corrode metal containers, leading to structural failure and leaks[4].

Step 3: Labeling and Documentation
  • Procedure: Attach a hazardous waste label to the container before the first drop of waste is added[6]. Write out the full chemical name: "1-(Bromomethyl)-3-fluorocyclopentane".

  • Causality: Regulatory agencies and EHS personnel require exact mass/volume ratios of all constituents to determine the correct incineration profile. Never use abbreviations or chemical formulas (e.g., do not write "C6H10BrF"), as these can be misinterpreted during emergency response[6].

Step 4: Accumulation and Storage
  • Procedure: Keep the waste container tightly closed at all times unless actively adding waste (vapor-tight and spill-proof)[6]. Store the container in secondary containment (e.g., a polypropylene tub) within a designated flammable storage cabinet or under a fume hood[4].

  • Causality: Leaving funnels in waste carboys or leaving caps loose allows toxic and flammable vapors to escape into the laboratory environment, violating air quality standards and creating a fire hazard[4][6].

Emergency Spill Response Protocol

In the event of an accidental release of 1-(Bromomethyl)-3-fluorocyclopentane outside of a fume hood, immediate containment is required to prevent environmental discharge.

  • Evacuation & Ventilation: Evacuate personnel from the immediate area. Ensure laboratory exhaust systems are functioning to clear vapors[5]. Remove all sources of ignition[7].

  • PPE Verification: Responders must don chemical impermeable gloves (e.g., heavy-duty nitrile or butyl rubber), safety goggles, and a lab coat[5][7].

  • Containment: Prevent the spill from entering drains, sewers, or waterways. Discharge of halogenated organics into the environment is strictly prohibited[5][8].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized spill pads)[6][8]. Do not use combustible materials like sawdust.

  • Collection: Sweep up the saturated absorbent using non-sparking tools and place it into a compatible, sealable container[7][8].

  • EHS Notification: Label the container as hazardous spill debris and immediately contact your institutional EHS office for specialized pickup[6].

References

  • NextSDS. "1-(bromomethyl)-3-fluorocyclopentane — Chemical Substance Information." NextSDS Substance Database.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)cyclopentane." ChemicalBook.
  • Washington State University (WSU) Environmental Health and Safety. "Standard Operating Procedure: Halogenated Solvents." WSU EHS.
  • ECHEMI. "(Bromomethyl)cyclopentane SDS, 3814-30-0 Safety Data Sheets." Echemi.com.
  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guide." Bucknell EHS.
  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents." Cornell EHS.
  • AK Scientific, Inc. "Safety Data Sheet: (Bromomethyl)cyclopentane." AKSci.
  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC DRS.

Sources

Handling

Personal protective equipment for handling 1-(Bromomethyl)-3-fluorocyclopentane

Advanced Safety and Operational Guide: Handling 1-(Bromomethyl)-3-fluorocyclopentane As drug development increasingly relies on fluorinated pharmacophores to modulate metabolic stability and lipophilicity, reagents like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 1-(Bromomethyl)-3-fluorocyclopentane

As drug development increasingly relies on fluorinated pharmacophores to modulate metabolic stability and lipophilicity, reagents like 1-(Bromomethyl)-3-fluorocyclopentane (CAS: 2172091-09-5) have become critical building blocks. However, the exact structural features that make this compound synthetically valuable—a highly electrophilic bromomethyl group coupled with a lipophilic fluorinated ring—also render it a significant occupational hazard.

This guide provides researchers and application scientists with a rigorous, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this reagent.

Hazard Causality and PPE Selection Logic

Understanding the chemical behavior of 1-(Bromomethyl)-3-fluorocyclopentane is paramount for risk mitigation. According to its safety profile, this compound is classified under GHS as a Combustible Liquid (Flam. Liq. 4), an Acute Toxin (Acute Tox. 4 via oral, dermal, and inhalation routes), and a skin/eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[1].

The Mechanistic Hazard: The bromomethyl moiety is a potent alkylating agent. In biological systems, it can undergo rapid SN​2 substitution with nucleophilic residues on proteins and nucleic acids, leading to systemic toxicity. Furthermore, the incorporation of the fluorine atom increases the molecule's partition coefficient (LogP), significantly enhancing its ability to permeate the lipid bilayers of human skin compared to non-fluorinated analogs.

Because all chemicals eventually permeate protective barriers, breakthrough time is a critical metric dictated by barrier thickness and the specific chemical challenge[2]. Standard nitrile gloves offer insufficient resistance against halogenated alkylating agents. Therefore, a dual-layer strategy utilizing heavy-gauge elastomers is mandatory.

Table 1: Quantitative PPE Specifications and Rationale

PPE ComponentMaterial / SpecificationQuantitative MetricMechanistic Rationale
Inner Glove Nitrile (Standard)4–6 mil thicknessProvides tactile dexterity and acts as a secondary barrier against incidental micro-splashes.
Outer Glove Butyl Rubber>14 mil thicknessPrimary barrier; provides >240 min breakthrough time against alkyl halides, preventing lipid bilayer permeation[2].
Eye Protection Polycarbonate GogglesANSI Z87.1+ ratedForms a seal to protect against liquid splashes and volatile vapors (Eye Irrit. 2A)[1].
Body Protection FR Lab Coat & TyvekNFPA 2112 compliantMitigates ignition risks associated with its combustible nature (Flam. Liq. 4)[1].
Ventilation Chemical Fume Hood100–120 fpm face velocityCaptures volatile toxic vapors to prevent inhalation exposure, adhering to standard laboratory safety practices[3].

Operational Workflow: Dispensing and Reaction Setup

To maintain scientific integrity and personnel safety, the handling of 1-(Bromomethyl)-3-fluorocyclopentane must be treated as a self-validating system where each step inherently prevents the failure of the next.

HandlingWorkflow Start Pre-Task Risk Assessment PPE Don Specialized PPE (Butyl/Nitrile Double Glove) Start->PPE Hood Transfer to Fume Hood (Min Face Velocity 100 fpm) PPE->Hood Dispense Schlenk Line / Syringe Transfer Under Inert Gas (N2/Ar) Hood->Dispense Reaction Execute Alkylation Monitor Temp (< 60°C) Dispense->Reaction Quench In-Situ Quenching (Amine/Thiosulfate) Reaction->Quench

Operational workflow for the safe handling and processing of 1-(Bromomethyl)-3-fluorocyclopentane.

Step-by-Step Methodology:

  • Atmospheric Control: Evacuate and backfill the reaction vessel with inert gas (Nitrogen or Argon) three times. Causality: Atmospheric moisture can hydrolyze the bromomethyl group, degrading the reagent and generating corrosive hydrobromic acid (HBr) gas.

  • Thermal Dampening: Pre-cool the reaction vessel to 0°C using an ice-water bath. Alkylation reactions are highly exothermic; thermal control prevents runaway kinetics and minimizes the volatilization of the combustible reagent[1].

  • Reagent Transfer: Utilizing a gas-tight glass syringe equipped with a stainless-steel needle, withdraw the required volume. Crucial Insight: Never use plastic syringes. Halogenated cycloalkanes can rapidly leach plasticizers or degrade the polymer barrel, leading to mechanical failure and exposure.

  • Controlled Addition: Introduce the reagent dropwise to the nucleophile solution over 15–30 minutes, ensuring the internal temperature remains below 20°C.

  • Validation: Monitor the reaction progress via TLC or LC-MS to confirm the complete consumption of the electrophile before proceeding to workup.

Chemical Quenching and Waste Disposal Plan

Direct disposal of unreacted 1-(Bromomethyl)-3-fluorocyclopentane into standard organic waste streams poses a severe risk to downstream personnel and the environment. The laboratory standard dictates that highly reactive chemicals must be deactivated prior to disposal[3].

QuenchLogic Unreacted Unreacted 1-(Bromomethyl)- 3-fluorocyclopentane Nucleophile Add Excess Nucleophile (e.g., Ethanolamine / Na2S2O3) Unreacted->Nucleophile Stir 2-4 hrs SN2 S_N2 Displacement Reaction Nucleophile->SN2 Product Water-Soluble, Non-Alkylating Byproduct SN2->Product Waste Aqueous Halogenated Waste Disposal Stream Product->Waste

Mechanistic logic for the chemical quenching of reactive alkyl bromides prior to disposal.

Step-by-Step Quenching Protocol:

  • Quench Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a 1M solution of ethanolamine.

  • Deactivation: Slowly add the quenching solution to the reaction mixture at 0°C. Stir vigorously for 2 to 4 hours. Causality: The excess nucleophile forces an SN​2 displacement on any residual 1-(Bromomethyl)-3-fluorocyclopentane. This converts the toxic, lipophilic alkylating agent into a benign, highly polar, and water-soluble byproduct.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract your target fluorinated product into an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Segregation: Collect the aqueous layer, which now contains the deactivated bromide salts and byproducts, and deposit it strictly into a designated "Aqueous Halogenated Waste" container. Ensure the container is properly vented, as residual carbonates or side reactions may generate trace gases[3].

Emergency Response: Spill Management

In the event of a localized spill inside the fume hood:

  • Isolate: Immediately lower the fume hood sash to maximize face velocity and contain vapors.

  • Neutralize: Do not use water. Cover the spill with a specialized chemical absorbent pad or inert absorbent material (e.g., vermiculite or sand).

  • Decontaminate: Carefully sweep the absorbed material into a compatible high-density polyethylene (HDPE) container. Wash the affected surface with a dilute amine solution (e.g., 5% ethanolamine in water) to quench any microscopic residue, followed by a thorough wipe-down with soapy water.

References

  • NextSDS. "1-(bromomethyl)-3-fluorocyclopentane — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.